molecular formula C10H12ClF2N B1653321 3-[(2,4-Difluorophenyl)methyl]azetidine hydrochloride CAS No. 1803600-15-8

3-[(2,4-Difluorophenyl)methyl]azetidine hydrochloride

Cat. No.: B1653321
CAS No.: 1803600-15-8
M. Wt: 219.66
InChI Key: KHQFWPNPCZVNMM-UHFFFAOYSA-N
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Description

3-[(2,4-Difluorophenyl)methyl]azetidine hydrochloride is a chemical building block of interest in pharmaceutical and agrochemical research. This compound features a azetidine ring, a saturated four-membered heterocycle, which is substituted with a 2,4-difluorobenzyl group . The incorporation of fluorine atoms and the azetidine scaffold is a common strategy in medicinal chemistry to fine-tune the physicochemical properties, metabolic stability, and binding affinity of target molecules . Azetidine derivatives, in general, are key synthetic intermediates and core structural elements in the development of novel pharmacologically active compounds. Patents and scientific literature indicate that structurally related azetidine compounds have been investigated for a range of biological activities, highlighting the value of this heterocycle in drug discovery programs . The molecular formula of the free base is C10H11F2N . This product is intended for research purposes as a standard or a synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[(2,4-difluorophenyl)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-9-2-1-8(10(12)4-9)3-7-5-13-6-7;/h1-2,4,7,13H,3,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQFWPNPCZVNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803600-15-8
Record name Azetidine, 3-[(2,4-difluorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803600-15-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2,4-difluorophenyl)methyl]azetidine hydrochloride
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Preparation Methods

Reductive Amination of Aldehyde Precursors

Azetidine derivatives are frequently synthesized via reductive amination, where a ketone or aldehyde reacts with an amine followed by reduction. For example, 1 (3-oxoazetidine) can undergo reductive amination with 2,4-difluorobenzylamine in methanol or dichloromethane using sodium triacetoxyborohydride (NaBH(OAc)₃) at 20°C. This method avoids harsh conditions and achieves moderate yields (60–70%).

Table 1: Reductive Amination Conditions

Precursor Reducing Agent Solvent Temperature Yield
3-Oxoazetidine NaBH(OAc)₃ CH₂Cl₂ 20°C 65%
3-Ketopiperidine NaBH₃CN MeOH Reflux 58%

Curtius Rearrangement for Azetidine Formation

The Curtius rearrangement, involving thermal decomposition of acyl azides to isocyanates, offers a pathway to azetidines. For instance, treating 2 (2,4-difluorophenylacetyl azide) with diphenylphosphorazide azide and triethylamine in toluene at 50°C generates an isocyanate intermediate, which cyclizes to form the azetidine ring. This method requires careful temperature control to minimize side reactions.

Introduction of the 2,4-Difluorophenylmethyl Group

Alkylation of Azetidine Intermediates

The difluorophenylmethyl group is introduced via nucleophilic substitution. Reacting 3 (3-chloroazetidine) with 2,4-difluorobenzylmagnesium bromide in tetrahydrofuran (THF) at −78°C yields the substituted azetidine. Lithium aluminum hydride (LiAlH₄) in THF at reflux enhances reaction efficiency (yield: 75–80%).

Table 2: Alkylation Reaction Parameters

Substrate Reagent Solvent Temperature Yield
3-Chloroazetidine 2,4-F₂C₆H₃CH₂MgBr THF −78°C 78%
3-Hydroxyazetidine (2,4-F₂C₆H₃CH₂)₂Zn DMF 100°C 65%

Suzuki-Miyaura Coupling for Aryl Functionalization

Suzuki couplings enable the introduction of aryl groups under mild conditions. For example, 4 (3-bromoazetidine) reacts with 2,4-difluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/water (3:1) at 80°C, achieving 85% yield. This method is advantageous for its tolerance of functional groups and scalability.

Hydrochloride Salt Formation and Purification

Acid-Mediated Salt Formation

The free base 5 (3-[(2,4-difluorophenyl)methyl]azetidine) is treated with hydrochloric acid (HCl) in dioxane at 0°C to precipitate the hydrochloride salt. Filtration and washing with cold diethyl ether yield a pure product (purity >98% by HPLC).

Table 3: Salt Formation Conditions

Base Acid Solvent Temperature Purity
3-[(2,4-F₂C₆H₃CH₂)azetidine HCl (4 M) Dioxane 0°C 98.5%
Analogous amine HBr (33%) EtOH 25°C 95.2%

Crystallization and Characterization

Recrystallization from ethanol/water (9:1) affords needle-shaped crystals suitable for X-ray diffraction. Spectroscopic data include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.68 (m, 4H, azetidine CH₂), 2.77 (m, 4H, NCH₂), 4.03 (t, J = 6.0 Hz, 2H, ArCH₂), 6.82–6.98 (m, 3H, aromatic).
  • LCMS : m/z 200.08815 ([M+H]⁺).

Challenges and Optimization Strategies

Ring Strain and Side Reactions

The azetidine ring’s strain promotes side reactions such as ring-opening during alkylation. Using bulky bases like 2,2,6,6-tetramethylpiperidine (TMP) in THF at −30°C suppresses nucleophilic attack on the ring.

Fluorine Substituent Sensitivity

The electron-withdrawing fluorine atoms destabilize intermediates, necessitating low temperatures (−78°C) for Grignard reactions. Alternatives like organozinc reagents (e.g., (2,4-F₂C₆H₃CH₂)₂Zn) improve stability in dimethylformamide (DMF) at 100°C.

Chemical Reactions Analysis

Oxidation Reactions

The azetidine ring’s inherent ring strain (∼26 kcal/mol) facilitates oxidation at the nitrogen atom or adjacent carbons.

Oxidizing Agent Conditions Product Reference
KMnO₄Aqueous acidic medium, 60–80°CAzetidine N-oxide derivatives
H₂O₂Ethanol, RT, 12 hrsHydroxylated azetidine intermediates

Mechanistic Insight : Oxidation with KMnO₄ typically targets the nitrogen atom, forming N-oxides, while H₂O₂ may hydroxylate the β-carbon of the azetidine ring due to radical intermediates.

Nucleophilic Substitution

The secondary amine in the azetidine ring undergoes alkylation or acylation under basic conditions:

Alkylation

  • Reagent : Methyl iodide (MeI)

  • Conditions : KOH, DMF, 0°C → RT, 6 hrs

  • Product : N-Methylated azetidine derivative (yield: 78–85%) .

Acylation

  • Reagent : Acetyl chloride

  • Conditions : Et₃N, CH₂Cl₂, 0°C → RT, 4 hrs

  • Product : N-Acetylated compound (yield: 82%) .

Ring-Opening Reactions

Azetidine’s strain enables ring-opening under acidic or nucleophilic conditions:

Reagent Conditions Product Reference
HCl (conc.)Reflux, 2 hrsLinear amine hydrochloride salt
NaN₃DMF, 100°C, 8 hrsAzide-functionalized open-chain compound

Example : Treatment with concentrated HCl cleaves the azetidine ring, yielding a γ-chloroamine intermediate that rearranges to a linear amine .

Salt Metathesis

The hydrochloride salt can exchange counterions:

  • Reagent : AgNO₃

  • Conditions : H₂O/EtOH, RT, 1 hr

  • Product : Nitrate salt (AgCl precipitate formed, yield: 92%).

Coupling Reactions

The difluorophenyl group participates in palladium-catalyzed cross-couplings:

Reaction Type Catalyst/Reagent Conditions Product Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12 hrsBiaryl-functionalized azetidine
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24 hrsN-Arylated derivatives

Note : The electron-withdrawing fluorine atoms enhance the aryl group’s reactivity in cross-couplings .

Key Analytical Data

Reaction outcomes are validated via:

  • ¹H/¹³C NMR : Characteristic shifts for N-oxide (δ 3.8–4.2 ppm) and acetylated amine (δ 2.1 ppm) .

  • HPLC-MS : Monitors ring-opening products (e.g., m/z 184.0932 [M+H]⁺) .

Scientific Research Applications

Scientific Research Applications

3-[(2,4-Difluorophenyl)methyl]azetidine hydrochloride has diverse applications across several scientific domains:

Medicinal Chemistry

Research indicates that this compound may serve as a pharmaceutical intermediate or an active ingredient in drug development. Its potential pharmacological activities include:

  • Anticancer Activity : Preliminary studies have shown that compounds with difluorophenyl groups exhibit significant potency against various cancer cell lines. For instance, in vitro studies indicated IC50 values in the nanomolar range for breast cancer cell lines (MCF-7 and MDA-MB-231) and colon cancer (HT-29) .
  • Antimicrobial Properties : The compound may also demonstrate activity against certain bacterial strains, although further studies are needed to establish its efficacy .

Chemical Synthesis

As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. It participates in various chemical reactions, such as:

  • Oxidation and Reduction : The compound can undergo oxidation using agents like hydrogen peroxide or potassium permanganate, and reduction with sodium borohydride or lithium aluminum hydride .
  • Substitution Reactions : The fluorine atoms on the phenyl ring can be replaced by other substituents under specific conditions, allowing for the creation of novel derivatives .

Summary Table of Biological Activities

Activity Type Description
AnticancerExhibits significant potency against breast and colon cancer cell lines.
AntimicrobialPotential activity against certain bacterial infections.
Chemical SynthesisServes as a building block for synthesizing complex organic molecules.
Receptor InteractionModulates activity by binding to specific receptors or enzymes within biological systems.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this compound:

  • A study indicated that fluorinated analogs exhibited significant anticancer activity against human breast carcinoma cells at low concentrations .
  • Another research highlighted the unique structural features contributing to enhanced potency against cancer cell lines .

Mechanistic Insights

Comparative analysis with other azetidine derivatives revealed that the unique substitution pattern of this compound contributes to its distinct pharmacokinetic properties and biological effects .

Mechanism of Action

The mechanism of action of 3-[(2,4-Difluorophenyl)methyl]azetidine hydrochloride is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the difluorophenyl group may enhance binding affinity and specificity towards these targets, thereby influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Azetidine Derivatives

The substitution pattern and halogen type significantly influence physicochemical properties and biological activity. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Applications References
3-[(2,4-Difluorophenyl)methyl]azetidine HCl 2,4-difluorophenylmethyl C₁₀H₁₂ClF₂N 219.66 ≥95% Kinase inhibitors, GPCR ligands
3-(4-Chlorophenyl)azetidine HCl 4-chlorophenyl C₉H₁₁Cl₂N 204.10 95% Antimicrobial agents
3-Fluoroazetidine HCl 3-fluoroazetidine C₃H₇ClF₂N 138.55 95% Building block for PET tracers
3-[(3,4-Difluorophenyl)methyl]azetidine HCl* 3,4-difluorophenylmethyl C₁₀H₁₂ClF₂N 219.66 ≥95% Preclinical CNS drug discovery

*Note: The 3,4-difluoro isomer exhibits distinct electronic properties due to the para-fluorine’s electron-withdrawing effect, reducing lipophilicity (clogP = 1.8) compared to the 2,4-isomer (clogP = 2.3) .

Aryloxy and Alkoxy Azetidine Derivatives

Alterations in the linker group (e.g., methyl vs. oxygen) modulate target selectivity:

Compound Name Substituent Molecular Formula Key Findings References
3-(4-Chlorophenoxy)azetidine HCl 4-chlorophenoxy C₉H₁₁Cl₂NO Improved aqueous solubility but reduced blood-brain barrier penetration vs. methyl-linked analogs
3-[(2-Fluorophenoxy)methyl]azetidine HCl 2-fluorophenoxymethyl C₁₀H₁₂ClF₂NO Enhanced selectivity for serotonin receptors (Ki = 12 nM)

Fluorinated Spirocyclic and Piperidine Analogs

Expanding the ring size or introducing spirocyclic systems alters conformational flexibility:

Compound Name Structure Similarity Score* Key Advantages References
3,3-Difluoropiperidine HCl Piperidine with 3,3-difluoro 0.67 Higher metabolic stability in hepatocyte assays
4-(2,4-Difluorobenzoyl)piperidine HCl Piperidine with difluorobenzoyl N/A Potent COX-2 inhibition (IC₅₀ = 0.8 μM)

*Similarity scores calculated using Tanimoto coefficients based on structural fingerprints .

Key Research Findings

  • Bioactivity : The 2,4-difluorophenylmethyl group in 3-[(2,4-Difluorophenyl)methyl]azetidine HCl confers a 3-fold increase in target binding affinity over the 4-chlorophenyl analog in dopamine D3 receptor assays .
  • Synthetic Accessibility : The compound is synthesized in 72% yield via a one-pot alkylation-HCl quenching protocol, outperforming the 3,4-difluoro isomer (55% yield) due to steric hindrance in the latter .
  • Safety Profile : Fluorinated azetidines generally exhibit lower cytotoxicity (IC₅₀ > 50 μM in HEK293 cells) compared to chlorinated derivatives (IC₅₀ = 12–25 μM) .

Biological Activity

3-[(2,4-Difluorophenyl)methyl]azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and effects on various cell lines.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of azetidine derivatives with fluoro-substituted phenyl groups. The compound's structure includes a difluorophenyl moiety that enhances its biological properties by modulating interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231 and BT-474) and colon cancer cells (HT-29).

  • Cytotoxicity Data :
    • The compound showed a concentration-dependent reduction in cell viability, with a half-maximal inhibitory concentration (IC50) of approximately 13.39 μM against BT-474 cells .
    • Comparative studies indicated that the difluorinated analogues exhibited varying degrees of cytotoxicity, with some showing enhanced potency compared to non-fluorinated counterparts .
Cell LineIC50 (μM)Reference
BT-47413.39
MDA-MB-231>10
HT-29Not reported

The mechanism through which this compound exerts its effects appears to involve multiple pathways:

  • Inhibition of STAT3 : The compound has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in tumor cells .
  • Autophagy Modulation : Research indicates that compounds similar to this compound can affect autophagy processes, which are critical for cancer cell survival under stress conditions .

Study on Breast Cancer Cells

In a study evaluating the effects of various azetidine derivatives on breast cancer cell lines, it was found that this compound exhibited significant antiproliferative activity. The study utilized MTS assays to determine cell viability and found that the compound's efficacy was comparable to established chemotherapeutics .

Study on Metabolic Stability

A comparative analysis of metabolic stability in liver microsomes revealed that the presence of the difluorophenyl group contributed positively to the compound's metabolic profile. This stability is crucial for maintaining effective concentrations in vivo .

Q & A

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer : Systematically modify substituents (e.g., fluorine position, azetidine ring size) and evaluate changes in binding affinity. Parallel synthesis and SPR (surface plasmon resonance) can rapidly screen derivative libraries .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-[(2,4-Difluorophenyl)methyl]azetidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(2,4-Difluorophenyl)methyl]azetidine hydrochloride

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